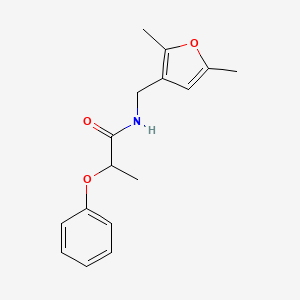

N-((2,5-dimethylfuran-3-yl)methyl)-2-phenoxypropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

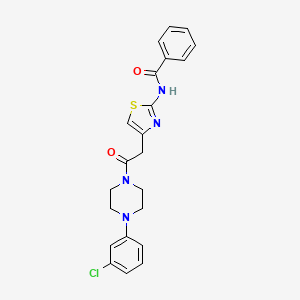

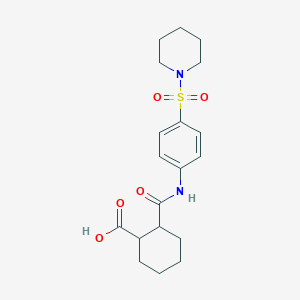

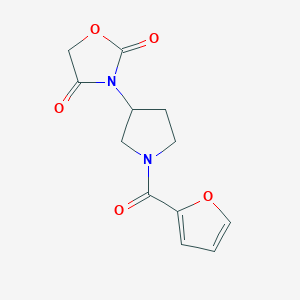

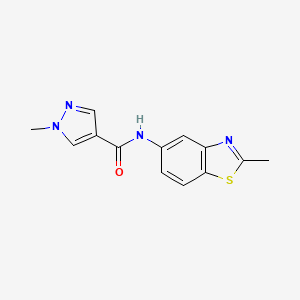

“N-((2,5-dimethylfuran-3-yl)methyl)-2-phenoxypropanamide” is likely an organic compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also appears to have an amide functional group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) attached to a nitrogen .

Molecular Structure Analysis

Based on similar compounds, this molecule likely contains multiple bonds, aromatic bonds, and possibly one or more rotatable bonds . It likely also contains a five-membered furan ring and a six-membered phenyl ring .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Reactivity

Research into the dynamic rivalry between different types of chain and cyclic associates in different phase states highlights the importance of studying compounds with complex structures, such as oxyalkyl derivatives of trifluoromethanesulfonamide. Such studies reveal the intermolecular interactions and supramolecular structures formed through self-assembly, contributing to the understanding of chemical reactivity and potential applications in material science and catalysis (Chipanina et al., 2020).

Pharmacological Research

Investigations into antagonists of muscarinic (M3) receptors involve the synthesis and evaluation of compounds with specific substituents, indicating the approach to designing targeted therapies for various conditions. This research exemplifies the process of optimizing chemical structures for desired biological activities (Broadley et al., 2011).

Material Science and Catalysis

The thermal decomposition of 2,5-dimethylfuran provides insights into the thermal stability and decomposition pathways of furan derivatives, which are relevant for applications in biofuel production and the development of high-temperature materials. Understanding these decomposition mechanisms can guide the synthesis of more stable compounds for various industrial applications (Lifshitz et al., 1998).

Synthesis and Chemical Properties

Research on tridentate ligands based on 2-tert-butyl-4-methylphenol explores the synthesis of compounds with specific ligand properties, which are crucial for catalysis and material science applications. Such studies highlight the importance of chemical synthesis in creating molecules with tailored properties for specific applications (Lazareva & Zelbst, 2021).

Herbicidal Activity

The synthesis and evaluation of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides for herbicidal activity demonstrate the potential agricultural applications of furan derivatives. Identifying compounds with selective herbicidal activity is crucial for developing more efficient and environmentally friendly agrochemicals (Ding et al., 2017).

Eigenschaften

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-11-9-14(12(2)19-11)10-17-16(18)13(3)20-15-7-5-4-6-8-15/h4-9,13H,10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSCXECMVFRLHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)C(C)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(2-furylcarbonyl)piperazinyl]-1-[(4-methylphenyl)sulfonyl]-2-oxoethyl} benzamide](/img/structure/B2796264.png)

![7-tert-butyl-2-mercapto-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2796265.png)

![2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2796268.png)

![N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2796270.png)

![3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2796273.png)

![N-(5-((3-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2796275.png)

![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2796278.png)